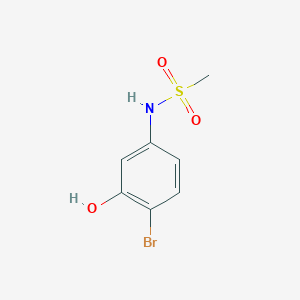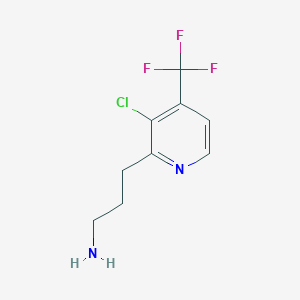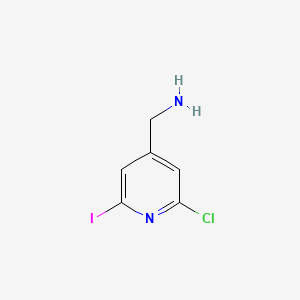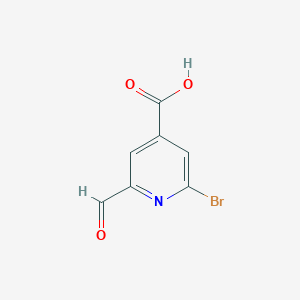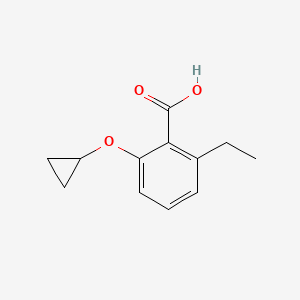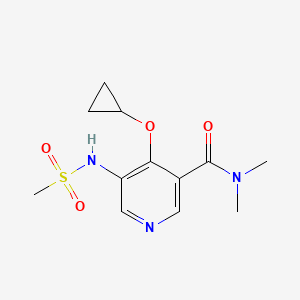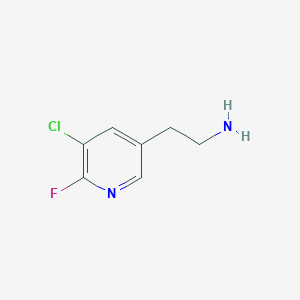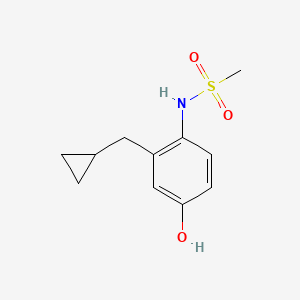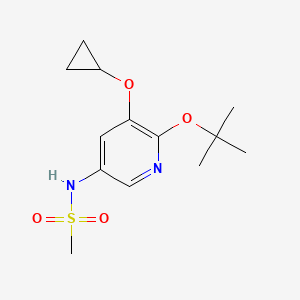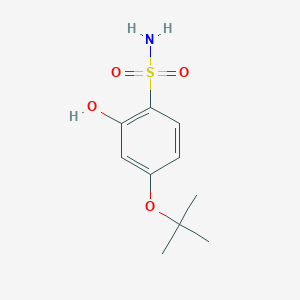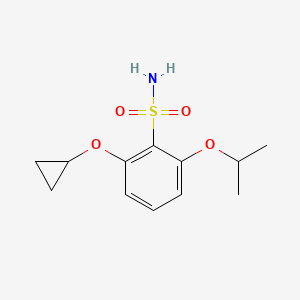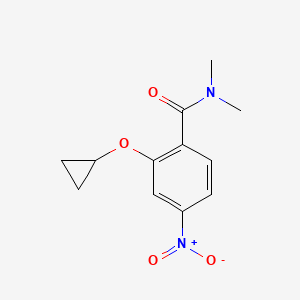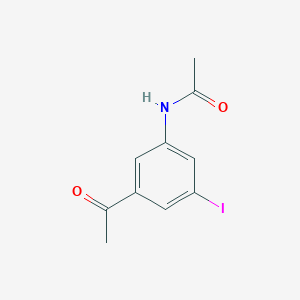
N-(3-Acetyl-5-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetyl-5-iodophenyl)acetamide: is an organic compound with the molecular formula C10H10INO2 and a molecular weight of 303.09 g/mol It is a derivative of acetamide, featuring an iodine atom and an acetyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetyl-5-iodophenyl)acetamide typically involves the iodination of a phenylacetamide precursor followed by acetylation. One common method includes the reaction of 3-iodoaniline with acetic anhydride in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale iodination and acetylation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-Acetyl-5-iodophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-Acetyl-5-iodophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Acetyl-5-iodophenyl)acetamide is not well-documented. it is likely to interact with biological molecules through its iodine and acetyl functional groups, potentially affecting molecular targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
- N-(3-Iodophenyl)acetamide
- N-(4-Chloro-2-iodophenyl)acetamide
- N-(2-Chloro-4-iodophenyl)acetamide
Comparison: N-(3-Acetyl-5-iodophenyl)acetamide is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H10INO2 |
|---|---|
Poids moléculaire |
303.10 g/mol |
Nom IUPAC |
N-(3-acetyl-5-iodophenyl)acetamide |
InChI |
InChI=1S/C10H10INO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
Clé InChI |
LZDCYHYRLCBHSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)I)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


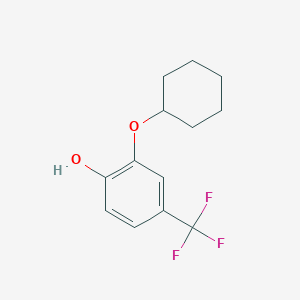
![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)
